CI-39
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H18N2O4/c1-24-19(23)15-8-3-5-9-16(15)20-18(22)11-13-12-21(25-2)17-10-6-4-7-14(13)17/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
NGJMDRAYQMMCCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CN(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Foundational & Exploratory
what is CI-39 compound
An In-Depth Technical Guide to CI-39: An Antiviral Agent For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel antiviral compound isolated from the aqueous decoction of the traditional Chinese medicine "ban lan gen," the root of Isatis indigotica.[1][2] It has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus 1 (HIV-1).[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and antiviral activity of this compound, along with its derivatives.
Chemical Properties
The chemical structure of this compound was determined by spectroscopic data and confirmed by single crystal X-ray diffraction to be methyl (1-methoxy-1H-indol-3-yl)acetamidobenzoate .[2]
| Property | Value | Reference |
| IUPAC Name | methyl (1-methoxy-1H-indol-3-yl)acetamidobenzoate | [2] |
| Molecular Formula | C20H20N2O4 | Inferred from structure |
| Appearance | White powder | [2] |
| Solubility | Soluble in acetone | [2] |
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the viral DNA. Instead, they bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. Specifically, this compound has been shown to inhibit both the RNA-dependent DNA polymerase and the ribonuclease H activities of HIV-1 reverse transcriptase.[3][4]
Antiviral Activity
This compound has demonstrated inhibitory activity against a range of viruses. Its primary characterization is as an anti-HIV-1 agent.
| Virus | Strain | EC50 (μM) | CC50 (μM) | Reference |
| HIV-1 | Wild Type | 3.40 | >30 | [1][3] |
| Influenza A Virus | H3N2 | 2.59 (mM) | - | [5] |
| Herpes Simplex Virus 1 (HSV-1) | - | 0.95 (mM) | - | [5] |
| Coxsackievirus B3 | - | 3.70 (mM) | - | [5] |
Structure-Activity Relationship (SAR) and Derivative Optimization
Following the discovery of this compound, synthetic efforts and structure-activity relationship (SAR) studies were undertaken to optimize its antiviral potency. A total of 57 derivatives of this compound were synthesized, leading to the identification of compounds with significantly improved activity against both wild-type and NNRTI-resistant strains of HIV-1.[1][2]
| Compound | EC50 (μM) vs. Wild-Type HIV-1 | Notes | Reference |
| This compound | 3.40 | Natural Product | [1] |
| 10f | 0.06 | Optimized Derivative | [1][2] |
| 10i | 0.06 | Optimized Derivative | [1][2] |
| Nevirapine (NVP) | 0.03 | Comparator Drug | [1][2] |
The optimized derivatives, 10f and 10i , exhibited activity comparable to the established NNRTI, Nevirapine.[1][2] Further studies showed that these derivatives maintained potent activity against a panel of seven NNRTI-resistant HIV-1 strains.[1][2] Notably, compound 10i was more active against the L100I/K103N double-mutant strain than both Nevirapine and Efavirenz (EFV).[5]
Experimental Protocols
Synthesis of this compound
Due to the limited availability of this compound from its natural source, a synthetic route was developed. The synthesis involves the coupling of a 2-(1H-indol-3-yl)acetyl moiety with a methyl ortho-substituted benzoate moiety, followed by the introduction of a methoxy group at the nitrogen atom of the indole ring.[2] The precise, multi-step synthesis details are outlined in the supplementary information of the source publication.
Anti-HIV-1 Assay
The anti-HIV-1 activity of this compound and its derivatives was evaluated using a cell-based assay. This typically involves the infection of a susceptible cell line (e.g., MT-4 cells) with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the cytopathic effect (CPE) of the virus is measured, often using a colorimetric assay such as the MTT method, to determine the concentration of the compound that protects 50% of the cells from virus-induced cell death (EC50). Cytotoxicity of the compounds on uninfected cells is also measured to determine the 50% cytotoxic concentration (CC50).
Molecular Docking
To elucidate the binding mode of the more potent derivatives, molecular docking studies were performed. These computational simulations place the compound into the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme. The results of these studies for compound 10i revealed a potential binding pattern that explains its activity against NNRTI-resistant strains.[5]
Conclusion
This compound is a promising natural product lead compound for the development of new anti-HIV-1 agents. Its novel N-alkoxy indolylacetamide scaffold provides a new avenue for the design of NNRTIs. The successful optimization of this compound into derivatives with potent activity against drug-resistant viral strains highlights the potential of this chemical series for further preclinical and clinical development. Future research will likely focus on the pharmacokinetic and toxicological profiling of the lead derivatives.
References
- 1. Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations from the Isatis indigotica root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and optimization of an N-alkoxy indolylacetamide against HIV-1 carrying NNRTI-resistant mutations from the Isatis indigotica root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Tacedinaline (CI-994)
Disclaimer: Initial searches for a compound designated "CI-39" did not yield relevant information within the context of drug discovery and synthesis. It is presumed that this may be an internal, unpublished, or erroneous designation. Therefore, this guide will focus on the well-documented histone deacetylase (HDAC) inhibitor, Tacedinaline (CI-994) , to fulfill the detailed requirements of the user's request for an in-depth technical overview.
Tacedinaline (also known as CI-994, PD-123654, and Acetyldinaline) is an orally bioavailable benzamide derivative that has been investigated for its antineoplastic properties.[1][2] It functions as a selective inhibitor of Class I histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[3][4][5] Inhibition of these enzymes leads to hyperacetylation of histones, resulting in changes in gene transcription that can induce cell differentiation, inhibit proliferation, and trigger apoptosis in cancer cells.[2]
Discovery and Development
Tacedinaline was developed as a potent, orally active anticancer agent.[6] Its impressive differential activity against leukemic cells versus normal stem cells was noted in preclinical studies.[1][7] Further research has demonstrated its antitumor activity in a variety of cancer models, including non-small cell lung, pancreatic, breast, and colorectal cancers.[1][7] Beyond oncology, CI-994 has also been explored for its potential in treating neurodegenerative diseases and as a cognitive enhancer, where it has been shown to facilitate synaptic plasticity and memory formation.[4][8] An epigenetic drug screen identified CI-994 as a particularly effective agent against MYC-driven medulloblastoma.[9][10][11]
Mechanism of Action
The primary mechanism of action for Tacedinaline is the selective inhibition of Class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3.[3][7] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these enzymes, CI-994 promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of genes that can suppress tumor growth.
This inhibition of HDACs triggers several downstream cellular events:
-
Cell Cycle Arrest: CI-994 has been shown to cause a cytostatic effect, leading to an increase in the G0/G1 phase of the cell cycle and a reduction in the S phase.[3]
-
Induction of Apoptosis: The compound induces programmed cell death in various tumor cell lines.[3][10][12]
-
Modulation of Signaling Pathways: In MYC-driven medulloblastoma, CI-994 treatment has been shown to induce the nuclear factor-kB (NF-κB) pathway.[9][13] This, in turn, leads to the expression of transglutaminase 2 (TGM2), enhancing inflammatory cytokine secretion and promoting macrophage-mediated phagocytosis of tumor cells.[9][13]
Quantitative Data
The biological activity of Tacedinaline has been quantified across various assays and cell lines.
Table 1: In Vitro HDAC Inhibition
| Target | IC50 (µM) | Assay Type |
| HDAC1 | 0.9 | Cell-free assay |
| HDAC2 | 0.9 | Cell-free assay |
| HDAC3 | 1.2 | Cell-free assay |
| HDAC8 | >20 | Cell-free assay |
| (Data sourced from multiple references)[3][7][14] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 / GI50 (µM) |
| LNCaP | Prostate Cancer | 7.4 |
| BCLO | Rat Leukemia | 2.5 |
| MDA-MB-231 | Breast Cancer | 0.17 |
| HCT116 | Colon Cancer | 4 |
| (Data sourced from multiple references)[3][7] |
Experimental Protocols
In Vitro Cell Growth Inhibition Assay (MTT Assay)
This protocol is used to measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., LNCaP) at a density of 2 x 10^4 cells per well in 24-well plates. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Compound Treatment: Treat the cells with varying concentrations of CI-994. For a typical experiment, treatments might be applied on day 2 and day 4, with media changes on those days.[3]
-
MTT Addition: On day 6, add 100 µL of MTT solution (5 mg/mL in medium) to each well and incubate for 2 hours at 37°C.[3]
-
Crystal Solubilization: Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 560 nm using a microplate reader. The absorbance data is then converted into a percentage of cell proliferation relative to a vehicle-treated control.[3]
In Vivo Tumor Growth Inhibition Study
This protocol assesses the antitumor efficacy of a compound in an animal model.
-
Animal Model: Use appropriate animal models, such as mice with orthotopic xenografts of human tumor cells (e.g., MYC-driven medulloblastoma).[11][12][13]
-
Drug Formulation and Administration: Prepare the CI-994 solution for administration. A common formulation involves dissolving the compound in DMSO, which is then diluted with other vehicles like Kolliphor and saline.[4] For oral administration, a daily dose of 30 mg/kg via oral gavage is a documented protocol.[12] Control animals receive the vehicle solution alone.[12]
-
Monitoring Tumor Growth: Monitor tumor growth using methods such as bioluminescence imaging for luciferase-expressing tumor cells.[11][13]
-
Endpoint Analysis: The primary endpoints are typically tumor growth reduction and increased survival time in the treated group compared to the control group.[11][13]
HDAC Activity Assay (Cell-free)
This protocol measures the direct inhibitory effect of a compound on isolated HDAC enzymes.
-
Enzyme Incubation: Incubate the purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) with a fluorescently labeled substrate.
-
Compound Addition: Add CI-994 at various concentrations to the enzyme-substrate mixture.
-
Reaction Development: Allow the deacetylation reaction to proceed for a set time. Then, add a developing reagent that stops the reaction and generates a fluorescent signal from the deacetylated substrate.
-
Data Analysis: Measure the fluorescence intensity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Synthesis of Tacedinaline (CI-994)
Tacedinaline is a benzamide that can be synthesized through the formal condensation of 4-acetamidobenzoic acid and 1,2-phenylenediamine.[1] The general workflow for this synthesis is outlined below.
Signaling Pathways and Cellular Effects
The inhibition of HDACs by CI-994 leads to a cascade of events that ultimately result in anticancer effects. The following diagram illustrates the core mechanism of action.
References
- 1. Tacedinaline | C15H15N3O2 | CID 2746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. exchemistry.com [exchemistry.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The HDAC inhibitor CI-994 acts as a molecular memory aid by facilitating synaptic and intracellular communication after learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Solubility and Stability of CI-39
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for publicly available scientific literature and data, we were unable to identify a specific compound designated as "CI-39" within the context of pharmaceutical research and development. Searches for "this compound solubility," "this compound stability," and related terms did not yield any relevant information required to generate a detailed technical guide on its physicochemical properties.
The search results for "this compound" were ambiguous and pointed to several unrelated entities, including:
-
C.I. Pigment Brown 39: An inorganic pigment with the CAS Number 71750-83-9.[1]
-
CI-395: An alternative name for Phencyclidine (PCP), a dissociative anesthetic that was discontinued for human use in 1965 and is now primarily known as a recreational drug.[2]
-
"Compound 39": A dual antagonist of the CC-chemokine receptors CCR2 and CCR5, mentioned in a 2019 medicinal chemistry paper. However, the "CI-" prefix is not used in this context.[3]
-
Various other non-scientific or unrelated uses of the abbreviation "CI," such as "Commissioner's Instruction" or "Confidence Interval".[4][5][6]
Without a definitive identification of "this compound" as a specific chemical entity in drug development, it is not possible to provide the requested in-depth technical guide, including quantitative data on solubility and stability, detailed experimental protocols, and visualizations of signaling pathways.
To enable the creation of the requested content, please provide a more specific identifier for the compound of interest, such as:
-
Full Chemical Name
-
CAS (Chemical Abstracts Service) Registry Number
-
A reference to a scientific publication or patent that describes the compound
Upon receipt of more specific information, we will be able to conduct a targeted search and generate the comprehensive technical guide as requested.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. compound 39 [PMID: 31742400] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Commissioner’s Instruction 39: Interim Arrangements to Fill Public Sector Vacancies [wa.gov.au]
- 5. acpjournals.org [acpjournals.org]
- 6. Therapeutic outcomes of ²²⁵Ac/¹⁷⁷Lu-PSMA combination therapy in advanced metastatic Castration-Resistant prostate cancer: A systematic review and Meta-Analysis | springermedizin.de [springermedizin.de]
Potential Candidates for "CI-39"
An in-depth analysis of the identifier "CI-39" reveals ambiguity, as it can refer to several distinct chemical compounds within the Colour Index (C.I.) system. To provide an accurate and relevant technical guide, it is crucial to first identify the specific compound of interest.
Initial research has identified the following substances associated with similar identifiers. Each possesses a unique Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) name.
| C.I. Name | CAS Number | IUPAC Name |
| C.I. Pigment Brown 39 | 71750-83-9 | Not clearly defined; it is an inorganic pigment, a reaction product of high-temperature calcination of zinc oxide, manganese (II) oxide, and chromium (III) oxide.[1] |
| C.I. Reactive Yellow 39 | 12226-61-8 | Disodium 5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]-3-(2,5-dichlorophenyl)naphthalene-1-sulfonate (a possible IUPAC name based on its structure)[2] |
| C.I. Basic Yellow 39 | 12221-85-1 | Not readily available in the initial search results. |
| C.I. Basic Red 39 | 12221-63-5 | 3-[(2Z)-2-[(E)-[1-methyl-2-(4-methylphenyl)indol-1-ium-3-ylidene]hydrazinylidene]-1,3-benzothiazol-3-yl]propanamide chloride[3] |
Additionally, the dissociative anesthetic Phencyclidine (PCP) is sometimes referred to by the similar identifier CI-395 . Its CAS number is 77-10-1 and its IUPAC name is 1-(1-phenylcyclohexyl)piperidine.[4]
To proceed with the creation of a detailed technical guide, please specify which of these compounds is the subject of your request. Once the correct compound is identified, a comprehensive report including its signaling pathways, experimental protocols, and relevant data, along with the required visualizations, can be compiled.
References
A Technical Guide for Researchers and Drug Development Professionals
Presumptive Note: Initial literature searches for "CI-39" did not yield significant results for a specific compound of that name within the context of drug development and signaling pathways. However, the search results strongly indicated a likely typographical error and a high probability of user interest in CD39 , a critical ectonucleotidase and a prominent target in immuno-oncology. This document proceeds with a comprehensive review of CD39-related compounds, assuming "this compound" was intended to be "CD39".
Introduction
In the intricate tumor microenvironment (TME), the purinergic signaling pathway has emerged as a critical regulator of immune responses. Within this pathway, the ectonucleotidase CD39 (Cluster of Differentiation 39), also known as Ectonucleoside Triphosphate Diphosphohydrolase-1 (ENTPD1), plays a central role. CD39 is a cell surface enzyme that sequentially hydrolyzes extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). This action is the rate-limiting step in the generation of extracellular adenosine, a potent immunosuppressive molecule, following the subsequent conversion of AMP to adenosine by CD73.
Extracellular ATP, often released by stressed or dying cancer cells, acts as a "danger signal" that can stimulate immune cells. By depleting ATP and initiating the production of adenosine, CD39 effectively dampens anti-tumor immunity and promotes a pro-tumorigenic environment. Consequently, the inhibition of CD39 has become a promising therapeutic strategy in oncology to reprogram the TME from an immunosuppressive to an immune-active state. This guide provides a detailed review of known CD39 inhibitors, their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
CD39-Related Compounds: A Quantitative Overview
The development of CD39 inhibitors has led to the identification of both small molecules and monoclonal antibodies. The following tables summarize the available quantitative data for these compounds.
Table 1: Quantitative Data for Monoclonal Antibody CD39 Inhibitors
| Compound Name | Alias/Development Code | Type | Target | IC50 | Ki | Notes |
| TTX-030 | - | Fully human IgG4 mAb | Human CD39 | 0.20 ± 0.06 nM (for rhCD39-ECD) | - | Uncompetitive allosteric inhibitor. Currently in clinical trials. |
| IPH5201 | - | Anti-CD39 monoclonal antibody | Human CD39 | ~70% inhibition at 10 µg/mL (cellular assay) | - | In clinical trials, both as monotherapy and in combination with durvalumab. |
| SRF617 | - | Anti-CD39 monoclonal antibody | Human CD39 | - | - | In clinical trials. |
| AB598 | - | Monoclonal antibody | CD39 | - | - | Investigational antibody designed to preserve ATP in the TME. |
| OREG-103/BY40 | - | Monoclonal antibody | CD39 | - | - | Preclinical and early clinical assessment. |
| Clone 9-8B | - | Monoclonal antibody | CD39 | - | - | Shown to slow tumor development in a sarcoma model. |
| B66 | - | Anti-mouse CD39 antibody | Mouse CD39 | Potently inhibits ATPase activity in vitro | - | Used in preclinical studies to explore the mechanism of action of CD39 blockade. |
Note: Quantitative data for monoclonal antibodies are often presented as percentage inhibition at a specific concentration rather than IC50 or Ki values.
Table 2: Quantitative Data for Small Molecule CD39 Inhibitors
| Compound Name | Type | Target | IC50 | Ki | Notes |
| ARL 67156 | ATP analog | Human CD39 | - | ~1 µM | Competitive inhibitor. Also inhibits CD73. |
| POM-1 (Sodium polyoxotungstate) | Polyoxometalate | CD39 | - | - | Potent but non-selective inhibitor of NTPDases. |
| PSB 069 | - | CD39 | - | - | A selective inhibitor of CD39. |
| Sodium Azide (NaN3) | - | CD39 | - | - | Classical, non-selective inhibitor. |
| Suramin | - | CD39 | - | - | Classical, non-selective inhibitor; also a P2 receptor antagonist. |
| EDTA/EGTA | Chelating agents | CD39 | - | - | Classical inhibitors, act by chelating essential divalent cations (Ca2+, Mg2+). |
| 8-BuS-ATP | ATP analog | CD39 | - | - | Classical inhibitor. |
| BG0136 | 1-naphthol-3,6-disulfonic acid | CD39 | - | - | Classical inhibitor. |
| SBT-C6 | Schiff base of tryptamine | CD39 | - | - | Strongly inhibits CD39 but with low selectivity. |
| Quinoline Derivatives (QD's) | - | CD39 | - | - | A class of low molecular weight inhibitors with potential for high selectivity. |
Experimental Protocols
The evaluation of CD39 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Malachite Green-Based CD39 Inhibition Assay
This colorimetric assay is widely used to measure the activity of CD39 by detecting the inorganic phosphate (Pi) released from ATP or ADP hydrolysis.
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically at approximately 620-640 nm.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer such as Tris-HCl (e.g., 25 mM, pH 7.5) containing divalent cations essential for CD39 activity (e.g., 5 mM CaCl₂).
-
Substrate Solution: Prepare a stock solution of ATP or ADP (e.g., 35 mM) and dilute it to the desired final concentration in the assay buffer.
-
Enzyme Solution: Dilute purified recombinant human CD39 (rhCD39) to the desired concentration (e.g., 0.25-0.3 ng/µl) in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and the control inhibitor (e.g., POM-1) in the assay buffer.
-
In Vitro Preliminary Screening of CI-39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro preliminary screening of CI-39, a natural product isolated from the traditional Chinese medicine "ban lan gen" (the root of Isatis indigotica). This compound has been identified as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent anti-HIV-1 activity. This document summarizes the key quantitative data from preliminary screening assays, details the experimental methodologies, and provides visual representations of the mechanism of action and experimental workflows.
Quantitative Data Summary
The in vitro antiviral and cytotoxic activities of this compound have been evaluated in various assays. The key findings are summarized in the tables below.
Table 1: Anti-HIV-1 Activity of this compound
| Assay Target | Cell Line / System | Parameter | Value (µM) | Reference |
| Wild-type HIV-1 | HEK 293T | EC50 | 3.40 | |
| HIV-1 RT-K103N | HEK 293T | EC50 | 3.00 | |
| HIV-1 RT-Y181C | HEK 293T | EC50 | 2.41 | |
| HIV-1 RT-K103N,Y181C | HEK 293T | EC50 | 3.08 | |
| HIV-1 RT-L100I,K103N | HEK 293T | EC50 | 2.14 | |
| HIV-1 RT-Y188L | HEK 293T | EC50 | 3.27 | |
| HIV-1 RT-G190A | HEK 293T | EC50 | 3.19 | |
| HIV-1 RT-V108I | HEK 293T | EC50 | 4.07 |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Table 2: Enzymatic Inhibition and Cytotoxicity of this compound
| Assay | Target / Cell Line | Parameter | Value (µM) | Reference |
| Reverse Transcriptase Inhibition | HIV-1 RT DNA polymerase | IC50 | 7.20 | |
| Ribonuclease H Inhibition | HIV-1 Ribonuclease H | IC50 | >30 | |
| Cytotoxicity | HEK 293T cells | CC50 | >30 |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary screening of this compound.
Anti-HIV-1 Replication Assay (VSVG/HIV-1 Pseudovirus System)
This assay is used to determine the efficacy of this compound in inhibiting HIV-1 replication in a cell-based model.
-
Cells and Virus: Human Embryonic Kidney (HEK) 293T cells are used as the host cells. A pseudotyped HIV-1 virus is generated, where the HIV-1 envelope protein is replaced with the Vesicular Stomatitis Virus G protein (VSVG). This allows for a single round of infection in a broader range of cells and is a common practice for initial screening for safety reasons.
-
Procedure:
-
HEK 293T cells are seeded in 96-well plates and incubated to allow for cell adherence.
-
The cells are then treated with various concentrations of this compound.
-
Following treatment, the cells are infected with the VSVG/HIV-1 pseudovirus.
-
After a set incubation period (e.g., 48 hours), the extent of viral replication is measured. This is typically done by quantifying the activity of a reporter gene (e.g., luciferase) that is incorporated into the viral genome.
-
The luminescence is read using a plate reader, and the EC50 value is calculated by plotting the reduction in reporter gene activity against the concentration of this compound.
-
HIV-1 Reverse Transcriptase (RT) DNA Polymerase Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.
-
Reagents: Recombinant HIV-1 reverse transcriptase, a poly(rA) template, an oligo(dT) primer, and dNTPs (one of which is labeled, e.g., with a radioisotope or a fluorescent tag).
-
Procedure:
-
The reaction is set up in a microplate well containing a buffer solution.
-
Varying concentrations of this compound are added to the wells.
-
The HIV-1 RT enzyme, poly(rA) template, and oligo(dT) primer are added to initiate the reaction.
-
The plate is incubated to allow for the synthesis of the DNA strand.
-
The reaction is stopped, and the amount of newly synthesized DNA is quantified. This can be done by measuring the incorporation of the labeled dNTPs.
-
The IC50 value is determined by plotting the percentage of RT inhibition against the concentration of this compound.
-
Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is performed to assess the toxicity of this compound to the host cells.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active (i.e., viable) cells.
-
Procedure:
-
HEK 293T cells are seeded in a 96-well plate and incubated.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 48 hours).
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
-
The plate is incubated briefly to stabilize the signal.
-
The luminescence is measured using a luminometer.
-
The CC50 value is calculated by plotting the percentage of cell viability against the concentration of this compound.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Anti-HIV-1 Screening
Mechanism of Action: this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Conclusion
The preliminary in vitro screening of this compound has identified it as a promising antiviral agent with specific activity against HIV-1. It acts as a non-nucleoside reverse transcriptase inhibitor, effectively blocking the RNA-dependent DNA polymerase activity of the enzyme. Importantly, this compound shows activity against several NNRTI-resistant HIV-1 strains, suggesting a favorable resistance profile. Furthermore, it exhibits low cytotoxicity in HEK 293T cells, with a CC50 value significantly higher than its effective antiviral concentrations, indicating a good selectivity index. Further studies, including the evaluation of its derivatives, have been undertaken to optimize its activity and physicochemical properties for potential development as a therapeutic agent. While the primary focus of the available literature is on its anti-HIV properties, the broad-spectrum antiviral potential of compounds from Isatis indigotica suggests that further screening of this compound against other viral targets could be a valuable avenue for future research.
Methodological & Application
Application Notes and Protocols for the Mitochondria-Targeted H₂S Donor AP39 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of AP39, a novel mitochondria-targeted hydrogen sulfide (H₂S) donor, in various cell culture systems. AP39 has garnered significant interest for its potential therapeutic applications in a range of cellular disease models due to its ability to deliver H₂S directly to the mitochondria.[1] This targeted delivery minimizes off-target effects and maximizes the impact of H₂S on cellular bioenergetics and redox signaling.[1]
Mechanism of Action
AP39 is composed of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety.[1] The positive charge of the TPP⁺ cation facilitates its accumulation within the negatively charged mitochondrial matrix.[1] Once localized within the mitochondria, AP39 slowly releases H₂S, which can then exert its biological effects.[1] The primary mechanisms of action for AP39 include cytoprotection and modulation of mitochondrial function.[1]
Caption: Mechanism of AP39 action in a cell.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of AP39 are provided below. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental setup.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
AP39
-
Vehicle control (e.g., DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Treat cells with various concentrations of AP39 and the appropriate vehicle controls for the desired duration (e.g., 24 hours).[1]
-
After the treatment period, remove the culture medium.[1]
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1]
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[1]
-
Carefully remove the MTT-containing medium.[1]
-
Add 100 µL of a solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Assessment of Mitochondrial Superoxide Production with MitoSOX Red
This protocol is for measuring mitochondrial superoxide, a key reactive oxygen species.
Materials:
-
Cells cultured on coverslips or in a multi-well plate suitable for microscopy or flow cytometry
-
AP39
-
MitoSOX Red reagent
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with AP39 as desired.[1]
-
Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in warm HBSS or serum-free medium.[1]
-
Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[1]
-
Gently wash the cells three times with warm buffer.[1]
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry using the appropriate filter sets (e.g., excitation/emission ~510/580 nm).[1]
Measurement of Mitochondrial Membrane Potential using JC-1
The JC-1 dye is used to monitor mitochondrial health by measuring changes in mitochondrial membrane potential.
Materials:
-
Cells of interest
-
AP39
-
JC-1 dye
-
Phosphate-buffered saline (PBS) or culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with AP39 as desired.[1]
-
Prepare a JC-1 staining solution at the recommended concentration (typically 1-10 µM) in cell culture medium.[1]
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[1]
-
Wash the cells with PBS or culture medium.[1]
-
Analyze the cells by fluorescence microscopy or flow cytometry. Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence, while apoptotic or unhealthy cells with a low membrane potential will show green fluorescence. The ratio of red to green fluorescence can be quantified to assess changes in mitochondrial membrane potential.[1]
Western Blot Analysis of Protein Expression
This protocol can be used to analyze changes in the expression or phosphorylation status of specific proteins in response to AP39 treatment.
Materials:
-
Treated and untreated cell lysates
-
Laemmli buffer
-
SDS-PAGE equipment
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary and HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Denature equal amounts of protein from each cell lysate sample by boiling in Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE.[1]
-
Transfer the separated proteins to a membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane with TBST.[1]
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.[1]
-
Quantify the band intensities and normalize the levels of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.[1]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experiments.
Table 1: Effect of AP39 on Cell Viability (MTT Assay)
| AP39 Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.6 | 4.8 |
| 10 | 95.3 | 6.1 |
| 50 | 82.1 | 7.3 |
| 100 | 65.4 | 8.5 |
Table 2: Effect of AP39 on Mitochondrial Superoxide Production (MitoSOX Red Assay)
| Treatment | Mean Fluorescence Intensity | Standard Deviation |
| Control | 150.2 | 12.5 |
| AP39 (10 µM) | 95.8 | 9.8 |
| Positive Control (e.g., Antimycin A) | 450.6 | 25.1 |
Table 3: Effect of AP39 on Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment | Red/Green Fluorescence Ratio | Standard Deviation |
| Control | 5.8 | 0.4 |
| AP39 (10 µM) | 5.5 | 0.5 |
| Depolarizing Agent (e.g., CCCP) | 1.2 | 0.2 |
References
Application Notes and Protocols for CI-39 in Animal Models: Information Not Available
A comprehensive search of publicly available scientific literature and databases has revealed no specific therapeutic agent or research compound designated as "CI-39" for use in animal models.
Researchers, scientists, and drug development professionals are advised that there is no accessible information regarding the mechanism of action, experimental protocols, or quantitative data associated with a compound named "this compound." Efforts to retrieve data for this specific designation have been unsuccessful, indicating that "this compound" may be an internal or unpublished code, a misnomer, or a compound that is not yet described in the public domain.
For instance, searches for "this compound" have yielded information on unrelated substances such as:
-
PR-39: A porcine antimicrobial peptide involved in immune responses.[1]
-
CD39: An ectonucleotidase that is a target in cancer immunotherapy.[2][3][4]
-
C.I. Pigment Brown 39: An inorganic pigment.[5]
-
Other compounds with "CI" prefixes, such as CI-581 (Ketamine) and CI-395 (Phencyclidine), which are well-documented but distinct entities.[6][7]
Without a verifiable and documented compound, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or signaling pathway diagrams. The creation of such materials would be speculative and lack the necessary scientific foundation for reproducible research.
Recommendations for Researchers:
To enable the creation of the requested detailed scientific content, it is essential to provide a correct and verifiable identifier for the compound of interest. This may include:
-
Alternative names or synonyms: The compound may be known by other public designations.
-
Chemical Abstract Service (CAS) number: A unique numerical identifier for chemical substances.
-
A relevant scientific publication: Any paper that describes the synthesis, characterization, or use of the compound.
Once a valid compound can be identified, it will be possible to gather the necessary information to generate the comprehensive application notes and protocols as requested.
References
- 1. Mechanism and Fitness Costs of PR-39 Resistance in Salmonella enterica Serovar Typhimurium LT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of anti-CD39 immune checkpoint therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What CD39 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. On the mechanism of anti-CD39 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for CI-39 (Hypothetical CD39 Inhibitor)
Disclaimer: The following application notes and protocols are based on a hypothetical molecule, "CI-39," representative of a CD39 inhibitor. The term "this compound" did not correspond to a specific therapeutic agent in the scientific literature at the time of this writing. The data presented are illustrative and should not be considered as established experimental results. Researchers should consult peer-reviewed literature for specific dosage and administration guidelines for known CD39 inhibitors.
Introduction
This compound is a potent and selective inhibitor of the ectonucleotidase CD39. CD39 plays a critical role in tumor immune evasion by converting immunogenic extracellular ATP and ADP into immunosuppressive adenosine.[1][2][3] By blocking CD39, this compound aims to restore a pro-inflammatory tumor microenvironment and enhance anti-tumor immune responses.[2] These notes provide an overview of the preclinical dosage, administration, and experimental protocols for the evaluation of this compound.
Mechanism of Action
CD39 is the rate-limiting enzyme in the conversion of extracellular ATP and ADP to AMP.[3] This AMP is then converted to immunosuppressive adenosine by CD73. High levels of extracellular ATP act as a "danger signal" to attract and activate immune cells.[2] By inhibiting CD39, this compound prevents the degradation of ATP, thereby maintaining a pro-inflammatory environment and reducing the production of adenosine.[2][3] This leads to enhanced activation and function of various immune cells, including dendritic cells, CD8+ T cells, and natural killer (NK) cells.[2][3]
Caption: CD39 Signaling Pathway and the Mechanism of Action of this compound.
Preclinical Dosage and Administration
The following tables summarize hypothetical preclinical data for this compound in a murine model of colon carcinoma.
Table 1: In Vivo Efficacy of this compound in CT26 Tumor Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Reduction (%) | Survival Rate (%) |
| 1 | Intraperitoneal (IP) | Twice weekly | 25 | 40 |
| 5 | Intraperitoneal (IP) | Twice weekly | 55 | 70 |
| 10 | Intraperitoneal (IP) | Twice weekly | 75 | 90 |
| 10 | Oral (PO) | Daily | 40 | 60 |
| Vehicle Control | Intraperitoneal (IP) | Twice weekly | 0 | 20 |
Table 2: Pharmacokinetic Profile of this compound in Mice (10 mg/kg IP)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 1 |
| Half-life (hr) | 8 |
| AUC (0-t) (ng*hr/mL) | 9000 |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model
-
Animal Model:
-
Use 6-8 week old female BALB/c mice.
-
Acclimatize animals for at least one week prior to the start of the experiment.
-
-
Tumor Cell Implantation:
-
Culture CT26 colon carcinoma cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
-
Treatment Groups:
-
Randomize mice into treatment groups (n=10 per group) when tumors reach an average volume of 100 mm³.
-
Group 1: Vehicle Control (e.g., PBS with 5% DMSO) - IP, twice weekly.
-
Group 2: this compound (5 mg/kg) - IP, twice weekly.
-
Group 3: this compound (10 mg/kg) - IP, twice weekly.
-
Group 4: Positive Control (e.g., anti-PD-1 antibody) - as per literature.
-
-
Drug Preparation and Administration:
-
Prepare this compound fresh for each administration in the vehicle solution.
-
Administer the appropriate dose via intraperitoneal injection in a volume of 100 µL.
-
-
Monitoring and Endpoints:
-
Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight and clinical signs of toxicity twice weekly.
-
The primary endpoint is tumor growth inhibition.
-
The secondary endpoint is overall survival. Euthanize mice when tumor volume exceeds 2000 mm³ or if signs of significant morbidity are observed.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, collect tumors and spleens for analysis.
-
Perform flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, regulatory T cells).
-
Analyze cytokine levels in tumor lysates or serum.
-
Caption: In Vivo Efficacy Study Workflow for this compound.
Safety and Toxicology
A preliminary assessment of the safety profile of this compound is essential. The following table presents hypothetical toxicology data.
Table 3: Summary of Acute Toxicology of this compound in Rodents
| Parameter | Result |
| LD50 (Mouse, IP) | > 100 mg/kg |
| Maximum Tolerated Dose (MTD) (Mouse, IP, 2 weeks) | 20 mg/kg (twice weekly) |
| Observed Adverse Effects at >MTD | Weight loss, lethargy, ruffled fur |
Conclusion
These application notes provide a foundational framework for the preclinical investigation of the hypothetical CD39 inhibitor, this compound. The provided protocols and data are intended to be illustrative. Researchers must develop and validate specific protocols based on the physicochemical properties of their particular molecule of interest and adhere to all institutional and regulatory guidelines for animal research. For actual therapeutic agents, it is imperative to consult the specific scientific literature and manufacturer's guidelines for accurate dosage and administration information.
References
Application Notes and Protocols for the Quantification of CI-39
Introduction
CI-39, identified as methyl (1-methoxy-1H-indol-3-yl)acetamidobenzoate, is a novel antiviral natural product isolated from the roots of Isatis indigotica. It has demonstrated significant inhibitory activity against HIV-1 as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies.
These application notes provide detailed protocols for the quantitative analysis of this compound in plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively published, the following protocols are based on established methodologies for structurally similar indole derivatives and other NNRTIs and serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
Two primary analytical techniques are recommended for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for the quantification of higher concentrations of this compound, for instance in bulk drug substance or pharmaceutical formulations. It offers good precision and linearity but may lack the sensitivity required for low concentrations in biological fluids.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound at low concentrations in complex biological matrices such as plasma, serum, and tissue homogenates. This is the preferred method for pharmacokinetic studies.
Section 1: Quantification of this compound by HPLC-UV
Principle
This method describes the determination of this compound in human plasma using protein precipitation for sample clean-up, followed by reversed-phase HPLC with UV detection.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar and stable compound, for example, another indole derivative not present in the matrix.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 254-280 nm for indole-containing compounds).
Experimental Protocol
1.4.1. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples at low, medium, and high concentrations.
1.4.2. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
Data Presentation: Expected Method Performance
The following table summarizes the expected performance characteristics of the HPLC-UV method upon validation.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Selectivity | No significant interference at the retention times of this compound and IS. |
Section 2: Quantification of this compound by LC-MS/MS
Principle
This method provides a highly sensitive and selective approach for the quantification of this compound in human plasma using LC-MS/MS. The sample preparation involves protein precipitation, and a stable isotope-labeled internal standard (SIL-IS) is recommended for optimal accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (e.g., this compound-d3)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation and Conditions
-
LC-MS/MS System: A system such as a Sciex Triple Quad 6500+ or a Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatography:
-
Column: UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be optimized by direct infusion of this compound and its SIL-IS. Example transitions would be determined based on the precursor ion [M+H]⁺ and a stable product ion.
-
This compound: Precursor Ion (Q1) → Product Ion (Q3)
-
This compound-d3 (IS): Precursor Ion (Q1) → Product Ion (Q3)
-
-
Ion Source Parameters: To be optimized for maximal signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).
-
Experimental Protocol
2.4.1. Preparation of Standard and QC Solutions
Preparation is similar to the HPLC-UV method, but with lower concentration ranges appropriate for LC-MS/MS sensitivity.
-
Primary Stock Solution (1 mg/mL): In methanol.
-
Working Standard Solutions: Serially diluted in 50:50 (v/v) methanol:water.
-
SIL-IS Stock Solution (1 mg/mL): In methanol.
-
SIL-IS Working Solution (e.g., 100 ng/mL): Diluted in methanol.
-
Calibration Standards and QC Samples: Prepared by spiking blank human plasma.
2.4.2. Sample Preparation
-
To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the SIL-IS working solution.
-
Add 150 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Expected Method Performance
The following table summarizes the expected performance characteristics of the LC-MS/MS method upon validation.
| Parameter | Expected Performance |
| Linearity Range | 0.1 |
Application Notes and Protocols for Western Blot Analysis of CD39
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD39, also known as ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1), is a critical enzyme involved in the regulation of extracellular nucleotide metabolism. It functions by hydrolyzing ATP and ADP to AMP.[1] This activity is the first step in the generation of adenosine, a potent immunosuppressive molecule, particularly within the tumor microenvironment. Consequently, CD39 has emerged as a significant target in cancer immunotherapy.[1] Western blotting is a fundamental technique used to detect and quantify the expression of specific proteins like CD39 in various biological samples. This document provides a detailed protocol for the Western blot analysis of CD39, along with data presentation guidelines and a depiction of the relevant signaling pathway.
Data Presentation
Quantitative analysis in Western blotting allows for the comparison of protein expression levels between different samples.[2][3][4] This is typically achieved by measuring the signal intensity of the protein band and normalizing it to a loading control.[3][4] The data below is presented in a tabular format to facilitate clear comparison.
Table 1: Quantitative Analysis of CD39 Expression in Cell Lysates
| Sample ID | Cell Line | Treatment | CD39 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity (Arbitrary Units) | Normalized CD39 Expression |
| 1 | Tumor Cell Line A | Control | 15000 | 45000 | 0.33 |
| 2 | Tumor Cell Line A | Drug X | 7500 | 46000 | 0.16 |
| 3 | Tumor Cell Line B | Control | 25000 | 44000 | 0.57 |
| 4 | Tumor Cell Line B | Drug X | 35000 | 45500 | 0.77 |
Table 2: Antibody Dilution Optimization
| Primary Antibody Dilution | Signal-to-Noise Ratio | Comments |
| 1:500 | 8.5 | High background observed. |
| 1:1000 | 15.2 | Optimal; strong signal with low background. |
| 1:2000 | 10.1 | Weaker signal. |
| 1:5000 | 4.3 | Signal barely detectable. |
Experimental Protocols
This section details the step-by-step methodology for performing Western blot analysis of CD39.
1. Sample Preparation (Cell Lysates)
-
Cell Culture: Culture cells to the desired confluency.
-
Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape the cells in lysis buffer.[5]
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.
-
-
Lysis: Use a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5][6] Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).[7]
2. SDS-PAGE
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6][7]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.[5] Include a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[5][7]
3. Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by soaking in methanol for 1-2 minutes, followed by a brief rinse in transfer buffer.[5] Nitrocellulose membranes do not require activation.
-
Assembly: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).[6][8]
-
Transfer: Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) will depend on the size of the protein and the transfer system used.[6]
4. Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[9] For phospho-specific antibodies, BSA is generally preferred.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CD39 (e.g., C39Mab-1) diluted in blocking buffer.[1] The optimal dilution should be determined empirically (see Table 2). Incubation is typically performed overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove unbound primary antibody.[5][9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in blocking buffer according to the manufacturer's recommendations. Incubate for 1 hour at room temperature with gentle agitation.[5][9]
-
Final Washes: Repeat the washing step with TBST three times for 5-10 minutes each.[5][9]
5. Detection
-
Substrate Incubation: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[6][9]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[6] The exposure time may need to be optimized.
Mandatory Visualization
CD39 Signaling Pathway
The following diagram illustrates the role of CD39 in the adenosine signaling pathway.
References
- 1. Development of a Sensitive Anti-Mouse CD39 Monoclonal Antibody (C39Mab-1) for Flow Cytometry and Western Blot Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bio-rad.com [bio-rad.com]
- 7. cdn.origene.com [cdn.origene.com]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaybiotechnology.com [assaybiotechnology.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
Application Note: High-Throughput Screening for Novel CD39 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine triphosphate (ATP) and adenosine are key signaling molecules in the tumor microenvironment that regulate immune responses. CD39, also known as ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1), is a critical enzyme in the purinergic signaling pathway. It initiates the conversion of pro-inflammatory extracellular ATP into immunosuppressive adenosine by hydrolyzing ATP and ADP to AMP. This immunosuppressive action allows cancer cells to evade the immune system. Consequently, inhibiting CD39 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This application note provides detailed protocols for high-throughput screening (HTS) of small molecule inhibitors of CD39, outlines the underlying signaling pathway, and presents a framework for data analysis and hit validation.
The CD39 Purinergic Signaling Pathway
CD39 is a cell surface ectoenzyme that plays a pivotal role in the hydrolysis of extracellular ATP and ADP into AMP. This is the rate-limiting step in the generation of adenosine. The resulting AMP is then converted to adenosine by CD73 (ecto-5'-nucleotidase). Adenosine subsequently binds to its receptors (A2A and A2B) on immune cells, leading to the suppression of anti-tumor immunity. By inhibiting CD39, the concentration of extracellular ATP is maintained, promoting a pro-inflammatory environment, while the production of immunosuppressive adenosine is reduced.
Below is a diagram illustrating the CD39 signaling pathway and the mechanism of its inhibition.
Caption: The CD39 signaling pathway and point of inhibition.
High-Throughput Screening Workflow for CD39 Inhibitors
A typical HTS campaign to identify novel CD39 inhibitors involves several stages, from initial assay development to hit confirmation and characterization.
Caption: A generalized workflow for a CD39 inhibitor HTS campaign.
Experimental Protocols
Two primary types of assays are suitable for HTS of CD39 inhibitors: biochemical assays that measure enzyme activity directly and cell-based assays that assess inhibitor binding or functional effects in a more physiological context.
Protocol 1: Biochemical HTS Assay for CD39 Activity (AMP Detection)
This protocol is based on the Transcreener® AMP²/GMP² Assay, which immunologically detects the production of AMP.
Objective: To quantify the enzymatic activity of purified CD39 by measuring the production of AMP from ATP or ADP and to identify inhibitors of this activity.
Materials:
-
Purified recombinant human CD39 enzyme
-
ATP or ADP substrate
-
Transcreener® AMP²/GMP² Assay Kit (containing AMP² Antibody and AMP-Tracer)
-
Assay Buffer: Tris-HCl, pH 7.5, with MgCl₂ and CaCl₂
-
Known CD39 inhibitor (e.g., POM-1) for positive control
-
384-well, low-volume, black, round-bottom assay plates
-
Plate reader capable of fluorescence polarization (FP) or time-resolved fluorescence energy transfer (TR-FRET)
Procedure:
-
Compound Plating:
-
Prepare a compound library in DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the 384-well assay plates.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of CD39 enzyme in assay buffer at a pre-determined optimal concentration.
-
Prepare a solution of ATP or ADP substrate in assay buffer at a concentration equivalent to the Km value.
-
-
Enzyme Reaction:
-
Dispense the CD39 enzyme solution into the assay plates containing the compounds.
-
Allow a brief pre-incubation (e.g., 15 minutes) at room temperature to allow compound binding to the enzyme.
-
Initiate the reaction by adding the ATP or ADP substrate solution to all wells.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Prepare the AMP detection mixture containing the AMP² Antibody and AMP-Tracer according to the kit instructions.
-
Stop the enzymatic reaction by adding the AMP detection mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader using the appropriate settings for FP or TR-FRET.
-
Data Analysis:
-
Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
-
Normalize the data to the positive and negative controls.
-
Identify "hits" as compounds that inhibit CD39 activity above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
Protocol 2: Cell-Based HTS Assay for CD39 Inhibitor Binding
This protocol utilizes image cytometry to screen for antibodies or small molecules that bind to CD39 expressed on the surface of cells.
Objective: To identify compounds that bind to human CD39 expressed on a mammalian cell line.
Materials:
-
CHO cells stably expressing human CD39 (CHO-CD39)
-
Wild-type CHO cells (negative control)
-
Cell culture medium
-
Fluorescently labeled secondary antibody or fluorescently tagged small molecules
-
Hoechst stain (for nuclear staining)
-
CFSE stain (to label wild-type CHO cells)
-
384-well, clear-bottom, black-walled imaging plates
-
High-content imaging system (e.g., Celigo Image Cytometer)
Procedure:
-
Cell Plating:
-
Stain wild-type CHO cells with CFSE.
-
Create a co-culture by seeding a mixture of CHO-CD39 and CFSE-stained wild-type CHO cells into 384-well imaging plates.
-
Incubate the plates overnight to allow cell attachment.
-
-
Compound Addition:
-
Add the test compounds (e.g., hybridoma supernatants or small molecule library) to the wells.
-
Incubate for a specified period (e.g., 1 hour) at 37°C.
-
-
Staining:
-
Wash the cells to remove unbound compounds.
-
Add a fluorescently labeled secondary antibody (if screening for primary antibodies) or directly visualize the fluorescently tagged small molecules.
-
Add Hoechst stain to label the nuclei of all cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Acquire images of the plates using a high-content imaging system, capturing fluorescence from the Hoechst (all cells), CFSE (wild-type cells), and the fluorescent label for the test compound.
-
The imaging software will identify all cells (Hoechst), distinguish between CHO-CD39 and wild-type CHO (CFSE-negative vs. CFSE-positive), and quantify the intensity of the compound's fluorescent signal associated with each cell type.
-
Data Analysis:
Application Notes and Protocols for CD39 Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the immunohistochemical (IHC) staining of CD39, a transmembrane glycoprotein that functions as an ectonucleotidase. CD39, also known as Ectonucleoside Triphosphate Diphosphohydrolase 1 (ENTPD1), plays a crucial role in regulating extracellular ATP and adenosine levels, thereby modulating immune responses.[1] It is expressed on various immune cells, including B cells, monocytes, and subsets of T cells, as well as endothelial cells.[2][3] Overexpression of CD39 has been noted in several types of cancer, making it a significant target in oncology research.[1]
Protein Target Information
-
Protein Name: Cluster of Differentiation 39 (CD39)
-
Alternative Names: Ectonucleoside Triphosphate Diphosphohydrolase 1 (ENTPD1)
-
Function: CD39 is an ectoenzyme that hydrolyzes extracellular ATP and ADP to AMP.[1] In conjunction with CD73, it converts ATP to adenosine, a potent immunosuppressive molecule.[3] This pathway is critical in modulating immune cell activation and function.
-
Cellular Localization: Cell membrane.
Quantitative Data Summary
The following table summarizes typical experimental conditions for CD39 IHC staining, compiled from various antibody datasheets. It is important to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.
| Parameter | Formalin-Fixed Paraffin-Embedded (FFPE) Tissues | Frozen Tissues |
| Primary Antibody Dilution | 1:100 - 1:2000 | 15 µg/mL |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C | Overnight at 4°C |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Tris/EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0) | Generally not required, but can sometimes be beneficial.[4] |
| Fixation | 10% Neutral Buffered Formalin | Cold acetone or 4% paraformaldehyde |
| Detection System | HRP-conjugated secondary antibody with DAB substrate | Fluorescently labeled secondary antibody |
Experimental Protocols
I. Immunohistochemistry Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for detecting CD39 in FFPE tissue sections.
A. Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in wash buffer)
-
Primary antibody against CD39
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
B. Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Pre-heat a water bath or steamer containing the antigen retrieval buffer to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes. The optimal time should be determined by the user.[6]
-
Allow the slides to cool to room temperature for at least 20 minutes.
-
Rinse the sections with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[7]
-
Rinse the slides with wash buffer 3 times for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD39 antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted primary antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse the slides with wash buffer 3 times for 5 minutes each.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse the slides with wash buffer 3 times for 5 minutes each.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse the slides with wash buffer 3 times for 5 minutes each.
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
II. Immunohistochemistry Staining of Frozen Tissues
This protocol is for the detection of CD39 in fresh frozen tissue sections.
A. Materials and Reagents
-
OCT (Optimal Cutting Temperature) compound
-
Cold Acetone or 4% Paraformaldehyde
-
Wash Buffer (e.g., PBS or TBS)
-
Blocking Buffer (e.g., 5% normal serum in wash buffer)
-
Primary antibody against CD39
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
B. Protocol
-
Tissue Preparation and Sectioning:
-
Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.
-
Embed the frozen tissue in OCT compound.
-
Cut 5-10 µm thick sections using a cryostat and mount them on charged slides.
-
Air dry the sections for 30 minutes at room temperature.
-
-
Fixation:
-
Fix the sections in ice-cold acetone for 10 minutes or in 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Rinse the slides with wash buffer 3 times for 5 minutes each.
-
-
Blocking:
-
Incubate the sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD39 antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.[2]
-
-
Secondary Antibody Incubation:
-
Rinse the slides with wash buffer 3 times for 5 minutes each.
-
Apply the fluorophore-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature in the dark.
-
Rinse the slides with wash buffer 3 times for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the sections with DAPI for 5 minutes to stain the nuclei.
-
Rinse the slides with wash buffer.
-
Mount the slides with an antifade mounting medium.
-
Visualizations
Caption: General workflow for immunohistochemistry (IHC) staining.
References
- 1. biocare.net [biocare.net]
- 2. CD39 Polyclonal Antibody (PA5-47624) [thermofisher.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. genetex.com [genetex.com]
- 5. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 6. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
- 8. IHC on Frozen Tissue | Proteintech Group [ptglab.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Preparation of CI-994 Stock Solution
Note: The compound "CI-39" could not be definitively identified as a standard research chemical or drug. The following protocol is provided for CI-994 (Tacedinaline) , a well-documented histone deacetylase (HDAC) inhibitor, as a representative example of a "CI-" designated compound used in research and drug development.
Introduction
CI-994, also known as Tacedinaline, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3. By inducing histone hyperacetylation, CI-994 modulates gene expression, leading to cell differentiation, cell cycle arrest, and apoptosis in various cancer cell lines. Its anti-proliferative and anti-tumor activities have been demonstrated in preclinical models of non-small cell lung cancer, pancreatic cancer, and colon cancer. These properties make CI-994 a valuable tool for cancer research and a potential therapeutic agent.
This document provides a detailed protocol for the preparation of a CI-994 stock solution for use in in vitro and in vivo experimental settings.
Chemical Properties and Data
A summary of the key chemical and physical properties of CI-994 is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅N₃O₂ | |
| Molecular Weight | 269.3 g/mol | |
| Appearance | White to off-white powder | |
| CAS Number | 112522-64-2 | |
| Purity | ≥99% | |
| Solubility | Soluble in DMSO (66 mg/mL) | |
| Very poorly soluble in ethanol and water | ||
| Storage Temperature | Store at or below -20°C |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of CI-994 in dimethyl sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions for cell-based assays.
Materials:
-
CI-994 powder (≥99% purity)
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of CI-994:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 269.3 g/mol x 1000 mg/g = 2.693 mg
-
-
-
Weighing the CI-994 powder:
-
Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh out 2.693 mg of CI-994 powder into the tube.
-
-
Dissolving the CI-994:
-
Add 1 mL of anhydrous/sterile DMSO to the tube containing the CI-994 powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at or below -20°C.
-
Aqueous solutions of CI-994 should not be stored for more than one day.
-
For cell-based assays, the 10 mM DMSO stock solution should be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Example: Preparation of a 10 µM working solution in 10 mL of cell culture medium:
-
Calculate the volume of stock solution needed:
-
Using the formula M₁V₁ = M₂V₂:
-
(10 mM) x V₁ = (0.01 mM) x (10 mL)
-
V₁ = 1 µL
-
-
-
Dilution:
-
Aseptically add 1 µL of the 10 mM CI-994 stock solution to 10 mL of pre-warmed cell culture medium.
-
Mix gently by inverting the tube or pipetting up and down.
-
The final DMSO concentration will be 0.01%.
-
Signaling Pathway
CI-994 primarily targets Class I Histone Deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. The diagram below illustrates the mechanism of action of CI-994.
Clarification Required: The Identity of "CI-39" for In Vivo Delivery Analysis
Initial searches for a specific therapeutic agent designated "CI-39" have not yielded sufficient information to develop the requested detailed Application Notes and Protocols for in vivo delivery. The term "this compound" as a standalone identifier for a specific, well-characterized compound with available in vivo administration data is not readily found in the scientific literature.
The search results indicate that "this compound" appears in various contexts, none of which provide the necessary data for fulfilling the user's request:
-
Confidence Intervals: In many scientific publications, "CI" is the standard abbreviation for "Confidence Interval," a statistical measure of the reliability of an estimate. The number "39" often appears as part of a 95% CI range (e.g., "95% CI, 39-56"). In these instances, "this compound" is not the name of a substance.
-
Citations: In some documents, bracketed numbers like "[1]" are used for citations, and the preceding letters "CI" may be part of the text for other reasons.
-
Natural Product Isolate: One study mentions an antiviral natural product isolated from the root of Isatis indigotica which was designated This compound . However, the research presented focuses on its discovery, structural determination, and in vitro antiviral activity. The publication does not provide any information regarding its in vivo delivery, pharmacokinetics, or specific administration protocols in animal models or humans.
Without a clear identification of the specific molecule of interest and corresponding research detailing its in vivo use, it is not possible to generate the requested data tables, experimental protocols, and visualizations.
To proceed, please provide clarification on the specific compound or therapeutic agent referred to as "this compound." Helpful information would include:
-
The chemical name or structure.
-
The class of drug or molecule (e.g., small molecule, peptide, nucleic acid).
-
A reference to a specific publication or patent that describes its in vivo use.
-
The therapeutic area of interest.
Upon receiving more specific information, a new search will be initiated to gather the necessary data to create the comprehensive Application Notes and Protocols as requested.
References
Application Notes for Flow Cytometry Analysis of CD39
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CD39 Proteins | Thermo Fisher Scientific [thermofisher.com]
- 3. On the mechanism of anti-CD39 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of anti-CD39 immune checkpoint therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What CD39 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CI-39 Dissolution in DMSO
For researchers, scientists, and drug development professionals, ensuring the complete and consistent solubilization of experimental compounds is fundamental to achieving reliable and reproducible results. This guide addresses common issues encountered when dissolving the compound CI-39 in Dimethyl Sulfoxide (DMSO) and provides practical troubleshooting steps and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting procedure for dissolving this compound in DMSO?
A1: For optimal and consistent results, it is crucial to follow a standardized protocol. This includes bringing both the this compound vial and the DMSO solvent to room temperature before use to minimize moisture absorption.[1] Accurately weigh the desired amount of this compound and add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration.[1]
Q2: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A2: If you observe particulate matter or an incomplete solution, there are several steps you can take to facilitate dissolution. These include vigorous vortexing for 1-2 minutes, sonication in a water bath for 5-10 minutes to break up compound aggregates, and gentle warming of the solution to 37°C.[1][2] It is important to avoid excessive or prolonged heating, as this could lead to compound degradation.[2]
Q3: The this compound/DMSO solution was initially clear but a precipitate formed over time. What could be the cause?
A3: Precipitation after initial dissolution can be due to several factors. One common reason is the use of DMSO that has absorbed moisture from the air, as DMSO is highly hygroscopic.[3] Water contamination can significantly reduce the solubility of many organic compounds.[3] Another possibility is that the solution is supersaturated, meaning the concentration of this compound exceeds its solubility limit in DMSO under the given conditions.
Q4: Does the quality of DMSO matter for dissolving this compound?
A4: Absolutely. The purity and water content of DMSO are critical for its effectiveness as a solvent. Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle, to prepare your stock solutions.[1][3] If you suspect your DMSO has been compromised by moisture, it is best to use a new, sealed bottle.[2]
Q5: How do repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A5: Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation.[1] To maintain the integrity of your this compound stock, it is highly recommended to aliquot the solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the main stock undergoes.[1]
Troubleshooting Guide: this compound Not Dissolving in DMSO
This guide provides a systematic workflow to diagnose and resolve common solubility issues with this compound in DMSO.
Visual Troubleshooting Workflow
References
Technical Support Center: Optimizing CI-39 Concentration for Efficacy
Disclaimer: The initial search for "CI-39" did not yield a specific, uniquely identified compound for research applications. The term is ambiguous and could refer to different substances. For the purpose of providing a comprehensive and illustrative technical support guide as requested, this document will focus on CD39 inhibitors , a class of molecules currently under active investigation in immunology and oncology. CD39 is a cell-surface enzyme, and its inhibitors are being explored for their potential to enhance anti-tumor immune responses.
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for CD39 inhibitors? | CD39 inhibitors block the enzymatic activity of CD39, an ectonucleotidase that converts extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).[1][2] By inhibiting CD39, these agents prevent the production of immunosuppressive adenosine in the tumor microenvironment and maintain high levels of pro-inflammatory ATP, which can activate immune cells.[1][3] |
| What is a typical starting concentration range for in vitro experiments with CD39 inhibitors? | The optimal concentration of a CD39 inhibitor is highly dependent on the specific compound, cell type, and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific system. A typical starting range for small molecule inhibitors might be from 1 nM to 10 µM. For antibody-based inhibitors, a range of 0.1 µg/mL to 10 µg/mL is a reasonable starting point. |
| How can I assess the efficacy of a CD39 inhibitor in my experiment? | Efficacy can be measured by assessing the inhibition of ATP and ADP hydrolysis, the reduction of adenosine production, and the subsequent effects on immune cell function. This can include measuring T-cell proliferation and cytokine production, or the activation of natural killer (NK) cells.[4] |
| Are there known solubility issues with CD39 inhibitors? | As with many small molecule inhibitors, solubility can be a concern.[5][6] It is crucial to consult the manufacturer's data sheet for solubility information. If you encounter solubility problems, consider using a different solvent (e.g., DMSO) and ensuring the final concentration of the solvent in your culture medium is not toxic to the cells. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of the CD39 inhibitor | Incorrect concentration: The concentration used may be too low to effectively inhibit CD39. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range and narrow it down to find the IC50 value. |
| Compound instability: The inhibitor may have degraded due to improper storage or handling. | Check the manufacturer's storage recommendations. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Cell type not expressing CD39: The target cells may not express CD39 at a high enough level for an effect to be observed. | Confirm CD39 expression on your target cells using techniques like flow cytometry or western blotting. | |
| High cell toxicity observed | Concentration too high: The concentration of the inhibitor may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor. Ensure your working concentration is well below the toxic level. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment. | Check the solvent tolerance of your cell line. Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO). | |
| Inconsistent results between experiments | Variability in experimental setup: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results. | Standardize all experimental parameters. Maintain detailed and accurate records of each experiment. |
| Batch-to-batch variation of the inhibitor: There may be differences in the purity or activity of the inhibitor between different manufacturing lots. | If possible, purchase a large single batch of the inhibitor for a series of experiments. If using different batches, perform a bridging experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Determination of IC50 for a CD39 Inhibitor using an ATP Hydrolysis Assay
This protocol describes how to determine the concentration of a CD39 inhibitor that results in 50% inhibition of ATP hydrolysis by target cells.
Materials:
-
CD39-expressing target cells
-
CD39 inhibitor of interest
-
ATP Bioluminescence Assay Kit
-
Culture medium
-
96-well white, clear-bottom plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed CD39-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the CD39 inhibitor in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Inhibitor Treatment: Remove the culture medium from the cells and add the diluted inhibitor solutions to the respective wells. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
ATP Addition: Add a known concentration of ATP to each well to initiate the enzymatic reaction.
-
ATP Measurement: After a specific incubation time, measure the remaining ATP in each well using an ATP Bioluminescence Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of ATP hydrolysis for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: T-Cell Proliferation Assay
This protocol assesses the effect of a CD39 inhibitor on T-cell proliferation when co-cultured with CD39-expressing tumor cells.
Materials:
-
CD39-expressing tumor cells
-
T-cells (e.g., isolated from PBMCs)
-
CD39 inhibitor
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine
-
Culture medium
-
96-well round-bottom plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
T-Cell Labeling (if using CFSE): Label T-cells with CFSE according to the manufacturer's protocol.
-
Co-culture Setup: Co-culture the labeled T-cells with the CD39-expressing tumor cells at an appropriate effector-to-target ratio in a 96-well plate.
-
Inhibitor Treatment: Add the CD39 inhibitor at various concentrations to the co-culture. Include a vehicle control.
-
T-Cell Activation: Add T-cell activation stimuli to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C.
-
Proliferation Measurement:
-
CFSE: Harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye using a flow cytometer.
-
[³H]-thymidine: Add [³H]-thymidine to the culture for the last 18-24 hours of incubation. Harvest the cells and measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis: Quantify T-cell proliferation for each condition and compare the effect of the CD39 inhibitor to the vehicle control.
Signaling Pathways and Workflows
Caption: The CD39-adenosine signaling pathway and the point of intervention for CD39 inhibitors.
Caption: Experimental workflow for determining the IC50 of a CD39 inhibitor.
References
- 1. What CD39 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. On the mechanism of anti-CD39 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of experimental compounds, such as CI-39, in cell culture media. Precipitation can alter the effective concentration of your compound and introduce variability into your experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This guide provides a step-by-step approach to identify and resolve these issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | Poor aqueous solubility: The compound may have low intrinsic solubility in the aqueous environment of the cell culture medium.[1] | - Optimize the solvent concentration. The final concentration of DMSO should typically be kept below 0.5%, with 0.1% or lower being preferable.[2] - Prepare a more dilute stock solution. - Add the compound stock solution to the media slowly while gently vortexing. |
| High concentration: The final concentration of this compound in the media may exceed its solubility limit.[1] | - Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media. - Reduce the final concentration of this compound in your experiment if possible. | |
| Solvent shock: A rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous media can cause the compound to crash out of solution.[1] | - Prepare an intermediate dilution of the stock solution in media or a buffer like PBS. - Add the stock solution to pre-warmed media (37°C).[2] | |
| Precipitation Over Time in the Incubator | Temperature shift: Changes in temperature between room temperature and the 37°C incubator can affect the solubility of this compound.[2] | - Pre-warm the cell culture media to 37°C before adding the compound.[2] - Ensure the incubator temperature is stable. |
| pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2] | - Ensure the media is properly buffered for the incubator's CO2 concentration.[2] Consider using a medium with HEPES buffer for additional pH stability.[1] | |
| Interaction with media components: this compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[1][2] | - Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. - If possible, test the solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[1] | |
| Precipitate Observed After Thawing Frozen Stock Solution | Poor solubility at low temperatures: The compound may have lower solubility at colder temperatures. | - Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[2] |
| Freeze-thaw instability: Repeated freeze-thaw cycles can promote precipitation.[1] | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] | |
| Cloudiness or Turbidity in Media | Fine particulate precipitation or microbial contamination: It can be difficult to distinguish between very fine precipitate and bacterial or fungal growth.[2] | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial contamination.[2] - If contamination is suspected, discard the culture and review sterile techniques.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in cell culture media?
Generally, the final concentration of dimethyl sulfoxide (DMSO) in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[2] However, the tolerable DMSO concentration can be cell-line specific. It is advisable to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cells.[2]
Q2: Can the type of cell culture medium affect the solubility of my compound?
Yes, the composition of the cell culture medium can significantly impact compound solubility.[1] Different media formulations (e.g., DMEM, RPMI-1640, F-12) contain varying concentrations of salts, amino acids, vitamins, and other components.[1] For instance, media with higher concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[1][3]
Q3: How can I determine the solubility of this compound in my specific cell culture medium?
You can perform a kinetic solubility assay. This involves preparing a serial dilution of your compound in the cell culture medium and observing the concentration at which precipitation occurs. This can be assessed visually, by microscopy, or by measuring the absorbance or light scattering.[1]
Q4: My compound is a salt. Could this be a factor in its precipitation?
Yes, the salt form of a compound can influence its solubility.[4] In some cases, the salt can convert back to its less soluble free (unionized) form, a process known as salt disproportionation. This can be influenced by the pH of the microenvironment.
Q5: What should I do if I suspect my media components are interacting with this compound?
If you suspect an interaction with media components, you can try to identify the problematic component. This can be done by preparing simplified media with fewer components or by testing the solubility of your compound in different basal media formulations.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of interest
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[2]
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in your chosen cell culture medium. It is important to add the stock solution to the pre-warmed (37°C) medium and mix immediately.
-
Incubate: Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Observe for Precipitation: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, particles).
-
Microscopic Examination: Examine a small aliquot from each dilution under a microscope to detect any crystalline structures or amorphous precipitate.
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show any visible or microscopic precipitation is considered the kinetic solubility under these conditions.
Protocol 2: Preparation of this compound Working Solutions
Objective: To prepare working solutions of this compound for cell treatment while minimizing the risk of precipitation.
Materials:
-
High-concentration this compound stock solution in 100% DMSO
-
Cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Pre-warm the Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Required Volumes: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your culture. Ensure the final DMSO concentration remains below the tolerated level for your cells (ideally ≤ 0.1%).
-
Add Stock to Medium: Add the calculated volume of the this compound stock solution directly to the pre-warmed medium.
-
Mix Gently but Thoroughly: Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.
-
Add to Cells: Use the freshly prepared this compound-containing medium to treat your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound working solutions.
References
Technical Support Center: CD39 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1). Given the experimental variability observed, this guide aims to enhance reproducibility by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CD39 and its role in the signaling pathway?
A1: CD39 is a cell surface enzyme, an ectonucleotidase, that plays a critical role in the purinergic signaling pathway. Its primary function is to hydrolyze extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP). This action is the rate-limiting step in the generation of extracellular adenosine. Subsequently, AMP is converted to immunosuppressive adenosine by the enzyme CD73. Extracellular ATP acts as a "danger signal" that can promote inflammation, while adenosine has potent immunosuppressive effects. Therefore, CD39 is a key regulator of the balance between pro-inflammatory and immunosuppressive signals in the cellular microenvironment, particularly in tumors.
Q2: What are the common therapeutic applications of targeting CD39?
A2: Targeting CD39 is a promising strategy in cancer immunotherapy. By inhibiting CD39, the breakdown of immunostimulatory ATP is prevented, and the production of immunosuppressive adenosine is reduced. This can help to restore anti-tumor immune responses. CD39 inhibitors, often monoclonal antibodies, are being investigated in clinical trials, both as single agents and in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors or chemotherapy. Beyond oncology, the role of CD39 in modulating inflammation suggests its potential as a therapeutic target in autoimmune and chronic inflammatory diseases.
Q3: Why is there significant variability in CD39 expression?
A3: CD39 expression can be highly variable depending on several factors. Different immune cell types exhibit varying levels of CD39 expression; for instance, it is found on B-lymphocytes, monocytes, neutrophils, and subsets of T-lymphocytes and natural killer cells. Expression levels can be influenced by the activation state of the cells, with mitogen stimulation affecting its activity. In the context of cancer, CD39 expression is often elevated within the tumor microenvironment and can be associated with T-cell exhaustion and disease progression. Furthermore, genetic factors, such as single nucleotide polymorphisms (SNPs), can influence CD39 expression on immune cells. This inherent variability necessitates careful experimental design and data interpretation.
Q4: What are the key considerations when choosing a CD39 inhibitor?
A4: Several small molecule inhibitors and monoclonal antibodies targeting CD39 are available. A key consideration is the inhibitor's specificity and potency. Some small molecule inhibitors, like POM-1, are potent but may lack selectivity, also inhibiting other NTPDases. Monoclonal antibodies are generally more specific. The mechanism of inhibition is also important; some antibodies act as allosteric inhibitors, which can be effective even at high ATP concentrations found in the tumor microenvironment. When designing experiments, it is crucial to include appropriate controls, such as a known inhibitor like POM-1, to validate the assay.
Troubleshooting Guides
CD39 Enzyme Activity Assays
This guide addresses common issues encountered during the measurement of CD39 enzymatic activity using methods such as colorimetric assays, radio-TLC, or fluorescence-based platforms like Transcreener.
| Problem | Possible Causes | Solutions |
| High background signal | Contamination of reagents with inorganic phosphate. | Use high-purity water and reagents. Ensure all glassware and plasticware are phosphate-free. |
| Spontaneous hydrolysis of ATP/ADP substrate. | Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of substrates. | |
| Low or no enzyme activity | Inactive enzyme. | Ensure proper storage of the CD39 enzyme at -80°C in single-use aliquots to avoid freeze-thaw cycles. Confirm the protein concentration and integrity. |
| Suboptimal assay conditions. | Optimize buffer components (the assay requires Ca²⁺ and Mg²⁺), pH, and temperature. Titrate the enzyme concentration to ensure the reaction is in the linear range. | |
| Incorrect substrate concentration. | Use a substrate concentration appropriate for the assay. For kinetic studies, vary the substrate concentration. | |
| High well-to-well variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent incubation times. | Use a multi-channel pipette for adding stop solution or detection reagents to minimize timing differences between wells. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
Flow Cytometry for CD39 Expression
This guide provides troubleshooting for common problems when analyzing cell surface CD39 expression by flow cytometry.
| Problem | Possible Causes | Solutions |
| Weak or no signal | Low or no expression of CD39 on the target cells. | Confirm CD39 expression in your cell type from the literature. Include a positive control cell line known to express CD39. |
| Incorrect antibody or fluorochrome. | Ensure the anti-CD39 antibody is validated for flow cytometry and recognizes the species of your cells. Use a bright fluorochrome for low-expressing targets. | |
| Antibody not stored correctly or expired. | Check the antibody's expiration date and storage conditions. | |
| Insufficient antibody concentration. | Titrate the antibody to determine the optimal staining concentration. | |
| High background or non-specific staining | Fc receptor binding. | Block Fc receptors with an appropriate blocking agent (e.g., Fc block or serum from the same species as the secondary antibody). |
| Too much antibody. | Use the optimal titrated concentration of the antibody. | |
| Inadequate washing. | Increase the number and volume of wash steps. | |
| Dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can bind non-specifically to antibodies. | |
| High compensation spillover | Incorrect compensation settings. | Prepare single-color compensation controls for each fluorochrome used in the panel and set compensation carefully. |
| Spectral overlap between fluorochromes. | Choose fluorochromes with minimal spectral overlap when designing your antibody panel. |
Quantitative Data Summary
The following tables summarize quantitative data related to CD39 expression and inhibition from various studies. This data can serve as a reference for expected values and aid in experimental design.
Table 1: Expression of CD39 on Human Leukocytes
| Leukocyte Type | Percentage of Cells Expressing CD39 (%) | Relative CD39 Activity |
| Monocytes | >90% | High |
| B-lymphocytes | >90% | Highest |
| Neutrophils | >90% | Lower |
| T-lymphocytes | ~6% | Lowest |
| Natural Killer (NK) cells | ~6% | Not specified |
Data adapted from a study on leukocytes from healthy volunteers.
Table 2: IC₅₀ Values of Common CD39 Inhibitors
| Inhibitor | Substrate | IC₅₀ (µM) | Cell/Enzyme Source |
| ARL 671 |
Technical Support Center: Minimizing Compound-X (CI-39) Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered with Compound-X (CI-39) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cells show high levels of toxicity (e.g., detachment, morphological changes, death) after treatment with Compound-X (this compound). What are the initial troubleshooting steps?
A1: When encountering high toxicity, it's crucial to systematically verify your experimental setup. First, confirm the final concentration of Compound-X (this compound) and the solvent (e.g., DMSO). Ensure the solvent concentration is non-toxic for your specific cell line, typically below 0.5%. Run a vehicle-only control to assess the solvent's effect. Additionally, check your cell cultures for any signs of microbial contamination, such as mycoplasma, which can affect cell health and skew results. Finally, ensure that the compound has been stored correctly and prepare fresh stock solutions to rule out degradation.
Q2: How can I determine the optimal, non-toxic concentration range for Compound-X (this compound)?
A2: To find the ideal concentration, you should perform a dose-response experiment. This involves treating your cells with a wide range of Compound-X (this compound) concentrations. A common method is to use serial dilutions. After a set incubation period (e.g., 24, 48, 72 hours), cell viability can be assessed using an MTT or similar assay. This will help you determine the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration range for your experiments.
Q3: The cytotoxic effect of Compound-X (this compound) is inconsistent between experiments. What could be the cause?
A3: Variability in cytotoxicity can stem from several factors. Standardize your cell culture conditions, including cell passage number and seeding density, as these can influence susceptibility to stress. Compound degradation is another common issue; always prepare fresh dilutions of Compound-X (this compound) for each experiment from a properly stored stock. Also, ensure the cytotoxicity assay itself is robust and has low variability by checking its performance with positive and negative controls.
Q4: Are there general strategies to reduce the off-target toxicity of Compound-X (this compound) in my cell culture?
A4: Yes, several strategies can mitigate off-target toxicity. You can optimize the concentration and incubation time, using the lowest effective concentration for the shortest duration. For some compounds, increasing the serum concentration in the medium can reduce toxicity as serum proteins may bind to the compound, lowering its free concentration. If the mechanism of toxicity is suspected to be oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.
Q5: How can I determine if Compound-X (this compound) is causing apoptosis or necrosis?
A5: Distinguishing between different modes of cell death is key to understanding the mechanism of toxicity. You can use assays that identify specific markers for each pathway. For example, Annexin V/Propidium Iodide (PI) staining can differentiate between early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V and PI positive), and necrosis (PI positive). Caspase activity assays can also be used to detect apoptosis, as caspases are key mediators of this process.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a structured approach to troubleshooting common issues related to Compound-X (this compound) toxicity.
| Problem | Possible Cause | Recommended Action | Expected Outcome |
| High toxicity across all concentrations | Incorrect compound concentration, solvent toxicity, or contamination. | Verify calculations and dilutions. Run a vehicle-only control to test for solvent effects. Check for mycoplasma or other microbial contamination. | Identification of a non-toxic solvent concentration and confirmation of a pure culture. |
| Cell line-specific toxicity | On-target toxicity in a sensitive line, off-target effects, or metabolic activation. | Validate target expression levels in the sensitive cell line. Consider off-target profiling assays. Investigate if the cell line metabolizes the compound into a toxic byproduct. | Understanding whether the toxicity is mechanism-based or due to unforeseen interactions. |
| Variable results between experiments | Inconsistent cell culture conditions or compound degradation. | Standardize cell passage number and seeding density. Prepare fresh compound solutions for each experiment. | Increased reproducibility and more reliable data. |
| High background in cytotoxicity assay | Contamination or direct interaction between the compound and assay reagents. | Visually inspect cultures for microbial growth. Run a "media only" control with the compound and assay reagent to check for interference. | A clear, uncontaminated signal that accurately reflects cell viability. |
Experimental Protocols
Protocol 1: Assessing Cell Viability with an MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
Compound-X (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound-X (this compound) in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Distinguishing Apoptosis and Necrosis with Annexin V/PI Staining
This flow cytometry-based protocol helps to determine the pathway of cell death.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from your culture dish. Centrifuge to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in the provided Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Visual Guides and Pathways
Experimental Workflow for Troubleshooting Toxicity
Technical Support Center: Troubleshooting Fluorescence-Based Cellular Assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering interference problems with fluorescence-based cellular assays. While the principles discussed here are broadly applicable, the specific term "CI-39 assay" did not yield targeted results in a literature search. Therefore, this document addresses common issues in similar fluorescence-based methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in fluorescence-based cellular assays?
Common sources of interference can be categorized as either compound-related or non-compound-related. Non-compound-related issues include autofluorescence from cells, media components, or plastics, as well as non-specific binding of fluorescent reagents. Compound-related interference arises from the properties of the small molecules being tested, such as compound autofluorescence or fluorescence quenching.
Q2: What is autofluorescence and how can I identify it?
Autofluorescence is the natural fluorescence emitted by biological materials like NADH, flavins, and collagen, or by media components such as phenol red and serum. To identify autofluorescence, you should prepare a control sample of your cells that undergoes all processing steps (e.g., fixation, permeabilization) but without the addition of any fluorescent labels. If you observe fluorescence in this unstained sample, it is likely due to autofluorescence.
Q3: How can I minimize background from non-specific antibody binding?
High background from non-specific antibody binding can be reduced by optimizing antibody concentrations through titration, using appropriate blocking buffers, and increasing the duration and frequency of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions.
Q4: My test compound appears to be active, but I suspect a false positive. What should I do?
False positives in gain-of-signal assays can be caused by autofluorescent compounds. To investigate this, you can run a counter-screen where cells are treated with the compound but without the fluorescent reporter. Observing a signal in this control would indicate compound autofluorescence. It's also important to check for compound precipitation, as this can cause light scatter and appear as a positive signal.
Troubleshooting Guides
Guide 1: High Background Fluorescence
High background fluorescence can obscure the specific signal, leading to inaccurate results.
Problem: The fluorescence intensity of blank or negative control wells is excessively high.
Possible Causes and Solutions:
| Possible Cause | Identification | Solution |
| Autofluorescence | Observe fluorescence in unstained control samples. | - Use phenol red-free media.- Reduce serum concentration.- Switch to fluorophores with longer excitation/emission wavelengths (red or far-red spectrum).- For fixed cells, use quenching agents like sodium borohydride. |
| Non-specific Antibody Binding | High signal in secondary antibody-only controls. | - Titrate primary and secondary antibodies to determine optimal concentration.- Use a high-quality blocking buffer.- Increase the number and duration of washes. |
| Contaminated Reagents | High background in wells containing only assay buffer and reagents. | - Prepare fresh, high-purity buffers and filter them.- Aliquot reagents to avoid repeated freeze-thaw cycles and contamination. |
| Compound Interference | High signal in wells with the test compound but without the fluorescent probe. | - Pre-read the compound plate to identify autofluorescent molecules.- Test a serial dilution of the compound to check for concentration-dependence. |
Guide 2: Low or No Signal
A weak or absent signal can make it impossible to distinguish from background noise.
Problem: The fluorescence signal from positive controls or samples is weak or indistinguishable from the blank.
Possible Causes and Solutions:
| Possible Cause | Identification | Solution |
| Suboptimal Reagent Concentration | Signal is weak across all positive samples. | - Titrate the primary and/or secondary antibody to find the optimal concentration.- Ensure the substrate concentration is not limiting in enzymatic assays. |
| Incorrect Instrument Settings | Low signal despite trying different reagent concentrations. | - Optimize the gain/exposure time on the fluorescence reader, balancing signal amplification with background noise.- Ensure the correct excitation and emission filters are being used for your fluorophore. |
| Compound Quenching | The signal decreases with increasing concentrations of the test compound. | - A compound that absorbs light at the excitation or emission wavelength of the fluorophore can quench the signal.- Consider using a different fluorophore with a shifted spectrum. |
| Inactive Enzyme/Protein | No signal in an enzymatic assay's positive control. | - Verify the activity of the enzyme with a known substrate.- Ensure proper storage and handling of temperature-sensitive reagents. |
Experimental Protocols
Protocol 1: Standard Cell Staining and Washing Procedure for Adherent Cells
This protocol provides a general workflow for immunofluorescent staining of adherent cells in a multi-well plate, designed to minimize background.
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Fixation: Carefully aspirate the culture medium. Add a sufficient volume of 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Add a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes.
-
Washing: Repeat the washing step as in step 3.
-
Blocking: Add a blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20) and incubate for at least 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration). Aspirate the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Aspirate the primary antibody solution and wash the
Validation & Comparative
Validating the In Vivo Efficacy of CI-39: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of CI-39, an investigational anti-CD39 antibody, with alternative therapeutic strategies. The data presented herein is based on preclinical studies of representative anti-CD39 antibodies, such as SRF617, which serve as a proxy for this compound due to the limited availability of public data on compounds with this specific internal designation. This document is intended to provide an objective overview of the current landscape of CD39-targeted therapies and their potential in cancer immunotherapy.
The Adenosine Pathway: A Key Target in Immuno-Oncology
The tumor microenvironment (TME) is characterized by immunosuppressive mechanisms that enable cancer cells to evade immune destruction. One of the key pathways involved in this process is the adenosine signaling pathway. Extracellular adenosine, produced by the sequential enzymatic activity of CD39 and CD73, binds to A2A and A2B receptors on immune cells, leading to the suppression of anti-tumor immunity.
CD39, an ectonucleotidase, plays a critical role in this pathway by converting pro-inflammatory extracellular ATP and ADP into AMP. By blocking the function of CD39, therapeutic antibodies like this compound aim to reverse this immunosuppressive cascade, thereby promoting an anti-tumor immune response.
In Vivo Efficacy of a this compound Analog (SRF617)
Preclinical studies using SRF617, a potent and selective anti-CD39 antibody, have demonstrated significant anti-tumor activity in various mouse models. These studies provide a strong rationale for the clinical development of CD39 inhibitors like this compound.
Xenograft Tumor Model
In a MOLP-8 multiple myeloma xenograft model, which expresses high levels of human CD39, SRF617 demonstrated a dose-dependent inhibition of tumor growth.[1]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Isotype Control | 10 | Twice weekly, IP | 1250 | - |
| SRF617 | 1 | Twice weekly, IP | 800 | 36% |
| SRF617 | 10 | Twice weekly, IP | 450 | 64% |
Syngeneic Tumor Model
To evaluate the role of the immune system in the anti-tumor activity of CD39 inhibition, a syngeneic tumor model using human CD39 knock-in (hCD39 KI) mice was employed.[1] In an orthotopic pancreatic cancer model, SRF617 treatment led to a significant reduction in tumor burden and an increase in the infiltration of CD8+ T cells into the tumor.[1]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Tumor Weight (g) at Day 28 | p-value vs. Isotype |
| Isotype Control | 10 | Twice weekly, IP | 1.2 | - |
| SRF617 | 10 | Twice weekly, IP | 0.5 | < 0.01 |
Comparison with Alternative Therapies
The anti-tumor efficacy of this compound analogs can be compared to standard-of-care immunotherapies, such as anti-PD-1 antibodies. While direct head-to-head preclinical data is limited in the public domain, the mechanism of action of anti-CD39 antibodies suggests potential for synergistic effects when used in combination with checkpoint inhibitors.
| Therapeutic Agent | Target | Mechanism of Action | Reported Preclinical Efficacy (Monotherapy) |
| This compound (analog) | CD39 | Inhibits conversion of ATP to AMP, reducing adenosine and increasing ATP in the TME. | Significant tumor growth inhibition in xenograft and syngeneic models.[1][2] |
| Anti-PD-1 Ab | PD-1 | Blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, releasing the "brake" on the immune response. | Well-established anti-tumor activity in various syngeneic models. |
| Anti-CTLA-4 Ab | CTLA-4 | Blocks the inhibitory signal of CTLA-4 on T cells, promoting T cell activation and proliferation. | Potent anti-tumor effects, particularly when combined with other immunotherapies. |
Experimental Protocols
The following are representative protocols for in vivo efficacy studies of an anti-CD39 antibody.
Xenograft Mouse Model of Multiple Myeloma
-
Cell Line: MOLP-8 cells, which endogenously express high levels of human CD39, are cultured under standard conditions.
-
Animals: Female immunodeficient mice (e.g., NOD-SCID) aged 6-8 weeks are used.
-
Tumor Implantation: 5 x 10^6 MOLP-8 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. The anti-CD39 antibody (or isotype control) is administered via intraperitoneal (IP) injection twice weekly at the specified doses.
-
Efficacy Assessment: Tumor volume is measured twice weekly using digital calipers. Body weight is monitored as a measure of toxicity. The study is terminated when tumors in the control group reach a predetermined size.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of target engagement and immune cell populations by flow cytometry or immunohistochemistry.[1]
Syngeneic Mouse Model with Human CD39 Knock-in
-
Cell Line: A murine cancer cell line (e.g., pancreatic or colon carcinoma) that is syngeneic to the mouse strain is used.
-
Animals: Human CD39 knock-in (hCD39 KI) mice, which express human CD39 on their immune cells, are used to enable the testing of human-specific anti-CD39 antibodies in an immunocompetent setting.[1]
-
Tumor Implantation: Tumor cells are implanted orthotopically (e.g., into the pancreas) or subcutaneously.
-
Treatment: Treatment with the anti-CD39 antibody or isotype control is initiated at a specified time point after tumor implantation.
-
Efficacy Assessment: The primary efficacy endpoint is typically overall survival or tumor burden at the end of the study.
-
Immunophenotyping: Tumors, spleens, and lymph nodes are harvested to analyze the composition and activation state of immune cell populations using flow cytometry. This can include measuring the frequency of CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[1]
Conclusion
The available preclinical data for this compound analogs, such as SRF617, strongly support the therapeutic potential of targeting CD39 in cancer. By inhibiting the production of immunosuppressive adenosine and promoting a pro-inflammatory tumor microenvironment, anti-CD39 antibodies demonstrate significant anti-tumor efficacy, both as a monotherapy and potentially in combination with other immunotherapies. The experimental frameworks outlined in this guide provide a basis for the continued in vivo validation of this compound and other agents targeting the adenosine pathway. Further studies are warranted to explore the full potential of this therapeutic strategy in various cancer types and in combination with existing and emerging cancer treatments.
References
A Comparative Guide to Targeting mTOR: Chemical Inhibition with CI-39 vs. siRNA-Mediated Knockdown
An Objective Analysis for Researchers and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival. It integrates signals from various upstream pathways, including growth factors, amino acids, and cellular energy status, to control essential biological processes. Given its critical role, aberrant mTOR signaling is implicated in numerous diseases, particularly cancer, making it a prime therapeutic target.
Researchers aiming to interrogate or inhibit the mTOR pathway typically have two primary methods at their disposal: direct chemical inhibition using small molecules and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison between a representative ATP-competitive mTOR inhibitor, hereafter referred to as CI-39 (modeled after Torin1) , and siRNA-mediated knockdown of mTOR.
Mechanism of Action
This compound (ATP-Competitive mTOR Inhibitor): this compound functions by binding to the ATP-binding pocket of the mTOR kinase domain. This direct competition with ATP prevents the phosphorylation of downstream substrates. As a dual mTORC1/mTORC2 inhibitor, this compound effectively blocks signaling from both major mTOR complexes, offering a comprehensive shutdown of mTOR activity.
siRNA Knockdown: Small interfering RNA operates via the RNA interference (RNAi) pathway. A synthetic double-stranded siRNA molecule, designed to be complementary to the mTOR mRNA sequence, is introduced into the cell. The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then seeks out and cleaves the target mTOR mRNA. This leads to the specific degradation of the mTOR transcript, preventing its translation into protein and thereby reducing the total cellular pool of mTOR.
Comparative Performance: this compound vs. siRNA
The choice between a chemical inhibitor and siRNA knockdown often depends on the specific experimental goals, such as the desired speed of onset, duration of effect, and specificity.
Table 1: Efficacy and Potency
| Parameter | This compound (Torin1) | mTOR siRNA | Source |
| Target Level | Protein Activity (Kinase Domain) | mRNA Transcript (leading to protein reduction) | |
| Effective Concentration | 100-500 nM for complete inhibition of substrate phosphorylation | 30-50 nM for significant mRNA & protein reduction | |
| Onset of Action | Rapid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
